molecular formula C42H34N4O2 B13766804 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol CAS No. 66085-70-9

1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol

Cat. No.: B13766804
CAS No.: 66085-70-9
M. Wt: 626.7 g/mol
InChI Key: QKBDUVOVAJJXGL-UHFFFAOYSA-N
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Description

1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of the functional group R-N=N-R’. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 2,5-dimethylphenylamine. The resulting intermediate is then further reacted with benzyl chloride and finally coupled with 2-methylphenylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the cleavage of the azo bond, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can enhance its stability and coloration properties. Additionally, the presence of hydroxyl and methyl groups allows for hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.

Similar Compounds:

  • 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
  • 1-[(2-Hydroxy-4-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid trisodium salt

Uniqueness: this compound stands out due to its complex structure, which imparts unique coloration properties and stability. The presence of multiple aromatic rings and functional groups allows for diverse chemical modifications, making it highly versatile for various applications.

Properties

66085-70-9

Molecular Formula

C42H34N4O2

Molecular Weight

626.7 g/mol

IUPAC Name

1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C42H34N4O2/c1-26-25-37(44-46-42-34-16-10-8-12-30(34)19-22-39(42)48)28(3)24-35(26)40(31-13-5-4-6-14-31)32-17-20-36(27(2)23-32)43-45-41-33-15-9-7-11-29(33)18-21-38(41)47/h4-25,40,47-48H,1-3H3

InChI Key

QKBDUVOVAJJXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)C(C4=CC=CC=C4)C5=CC(=C(C=C5)N=NC6=C(C=CC7=CC=CC=C76)O)C

Origin of Product

United States

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